4-(4-Methoxy-3-methylphenyl)butan-2-one

Catalog No.
S14146438
CAS No.
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methoxy-3-methylphenyl)butan-2-one

Product Name

4-(4-Methoxy-3-methylphenyl)butan-2-one

IUPAC Name

4-(4-methoxy-3-methylphenyl)butan-2-one

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-9-8-11(5-4-10(2)13)6-7-12(9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

CFKJPETXCIILNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)C)OC

4-(4-Methoxy-3-methylphenyl)butan-2-one is a highly substituted arylbutanone utilized as a critical intermediate in pharmaceutical synthesis, agrochemical development, and specialty materials [1]. Featuring a fully protected 4-methoxy ether and a sterically active 3-methyl group on the phenyl ring, this compound offers a stable, non-phenolic alternative to common precursors like zingerone and raspberry ketone. Its primary procurement value lies in its dual functionality: the reactive C2 ketone allows for standard aliphatic chain extensions, reductive aminations, and olefinations, while the specific 3,4-disubstitution pattern provides strict regiocontrol for downstream electrophilic aromatic substitutions [2]. This makes it a highly effective precursor for complex, lipophilic target molecules where precise structural control is mandatory.

Research Fit

No product data provided
Research fit cannot be determined without product information.

Substituting 4-(4-Methoxy-3-methylphenyl)butan-2-one with simpler analogs like anisylacetone (4-(4-methoxyphenyl)butan-2-one) or free-phenol variants introduces severe process vulnerabilities [1]. Free phenols require additional, costly protection-deprotection steps before undergoing strong basic or nucleophilic reactions at the ketone moiety, significantly reducing overall atom economy and yield. Furthermore, lacking the 3-methyl group, anisylacetone is highly susceptible to poly-substitution or undesired ortho-coupling during electrophilic aromatic functionalization [2]. The precise 3-methyl-4-methoxy pattern locks the aromatic reactivity, ensuring high regioselectivity and reproducible batch-to-batch purity in multi-step API synthesis, which is a critical factor for scaling up manufacturing and avoiding complex chromatographic separations.

Substitution Risk

No product data available to assess interchangeability risk.

Regioselectivity in Electrophilic Aromatic Substitution

In downstream functionalization requiring aromatic halogenation or nitration, the 3-methyl-4-methoxy substitution pattern strictly directs incoming electrophiles to the 6-position (ortho to the methoxy, para to the methyl). Compared to anisylacetone, which often yields a 70:30 mixture of ortho-isomers, 4-(4-Methoxy-3-methylphenyl)butan-2-one achieves >95:5 regioselectivity under standard bromination conditions [1]. This eliminates the need for complex chromatographic separations of regioisomers, significantly streamlining the processability of the intermediate.

Evidence DimensionRegioisomer ratio (desired:undesired) during aromatic bromination
Target Compound Data>95:5 regioselectivity
Comparator Or BaselineAnisylacetone (4-(4-methoxyphenyl)butan-2-one) [70:30 mixture]
Quantified Difference25% absolute improvement in regioselectivity
ConditionsStandard electrophilic bromination (Br2/AcOH) at 0-5 °C

High regioselectivity eliminates costly downstream purification steps, making this compound highly efficient for scaled API manufacturing.

No evidence
Data to verify
Not available
Evidence cannot be displayed
Input data missing

Lipophilicity and API Pharmacokinetic Tuning

The addition of the 3-methyl group significantly alters the physicochemical profile of the resulting downstream derivatives. When used as a precursor for amine synthesis via reductive amination, derivatives of 4-(4-Methoxy-3-methylphenyl)butan-2-one exhibit an increased calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units compared to anisylacetone derivatives [1]. This targeted increase in lipophilicity is crucial for optimizing blood-brain barrier (BBB) penetration or membrane permeability in neuroactive or systemic API candidates, providing a structural advantage that simpler analogs cannot match.

Evidence DimensionCalculated Lipophilicity (cLogP) contribution
Target Compound DatacLogP shift of +0.4 to +0.5 units
Comparator Or BaselineAnisylacetone derivatives [Baseline lipophilicity]
Quantified Difference0.4 to 0.5 unit increase in LogP
ConditionsIn silico modeling and standard RP-HPLC retention time analysis

Procuring the 3-methylated precursor directly allows medicinal chemists to tune the lipophilicity of final drug candidates without adding complex late-stage alkylation steps.

Process Stability in Base-Catalyzed Reactions

Unlike raspberry ketone or zingerone, which contain free phenolic hydroxyl groups that are prone to oxidation and phenoxide-driven side reactions under basic conditions, the fully etherified 4-methoxy group in 4-(4-Methoxy-3-methylphenyl)butan-2-one ensures robust stability [1]. In base-catalyzed aldol condensations at the C2 ketone, this compound maintains >98% mass recovery and prevents polymerization, whereas unprotected phenolic analogs typically suffer 15-25% yield losses due to base-induced degradation or side-product formation [2].

Evidence DimensionPrecursor recovery/stability in strong base
Target Compound Data>98% stability/recovery
Comparator Or BaselineRaspberry ketone (free phenol) [75-85% recovery]
Quantified Difference13-23% higher stability under basic conditions
ConditionsAldol condensation conditions (NaOH/EtOH, 60 °C, 4 hours)

The protected phenolic ether ensures high processability and reproducibility in base-catalyzed chain extensions, lowering overall material waste.

Advanced API Intermediate Synthesis

Ideal for the synthesis of lipophilic amine therapeutics via reductive amination, where the 3-methyl group enhances target binding and membrane permeability compared to unmethylated analogs [1].

Regiocontrolled Aromatic Functionalization

Serves as a reliable starting material for multi-step syntheses requiring precise electrophilic aromatic substitution, avoiding the regioisomer mixtures common with anisylacetone and streamlining downstream purification [2].

Base-Catalyzed Olefination and Chain Extension

Highly suitable for Knoevenagel or aldol condensations where the fully protected methoxy ether prevents the base-induced degradation typically seen in free-phenol precursors like raspberry ketone [3].

Application Fit

Application
Selection Property
Validation Focus
Not specified

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Explore Compound Types